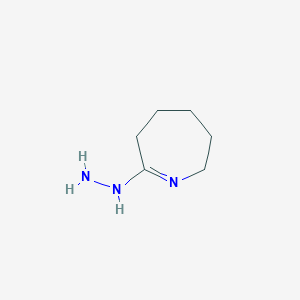
4-(Azidomethyl)-2-thiazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azidomethyl)-2-thiazolamine is an organic compound that belongs to the class of azides and thiazoles Azides are known for their high reactivity, particularly in click chemistry, while thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-2-thiazolamine typically involves the introduction of an azido group into a thiazole ring. One common method is the nucleophilic substitution reaction where a halomethylthiazole is treated with sodium azide. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the highly reactive azide group.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azidomethyl)-2-thiazolamine can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Triphenylphosphine in tetrahydrofuran (THF).
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Applications De Recherche Scientifique
4-(Azidomethyl)-2-thiazolamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry.
Biology: Potential use in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Azidomethyl)-2-thiazolamine largely depends on the type of reaction it undergoes. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Azidomethyl)-1,3-thiazole
- 4-(Azidomethyl)-1,3-oxazole
- 4-(Azidomethyl)-1,3-imidazole
Uniqueness
4-(Azidomethyl)-2-thiazolamine is unique due to the presence of both an azido group and a thiazole ring. This combination imparts specific reactivity and properties that are not found in other similar compounds. For example, the sulfur atom in the thiazole ring can participate in unique interactions and reactions that are not possible with oxazole or imidazole analogs.
Propriétés
Numéro CAS |
640767-57-3 |
|---|---|
Formule moléculaire |
C4H5N5S |
Poids moléculaire |
155.18 g/mol |
Nom IUPAC |
4-(azidomethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C4H5N5S/c5-4-8-3(2-10-4)1-7-9-6/h2H,1H2,(H2,5,8) |
Clé InChI |
JMWPVNJNIAEMID-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)N)CN=[N+]=[N-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one](/img/structure/B8794345.png)





![(2,3-Dihydropyrano[4,3,2-de]quinolin-7-yl)boronic acid hydrochloride](/img/structure/B8794377.png)
![(3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B8794384.png)




